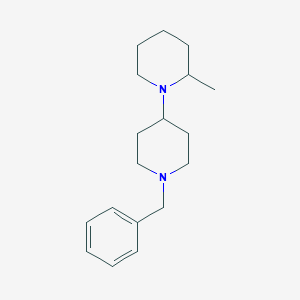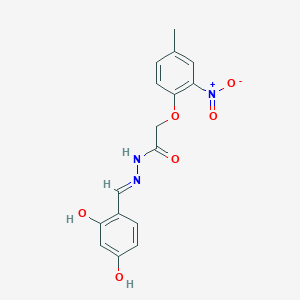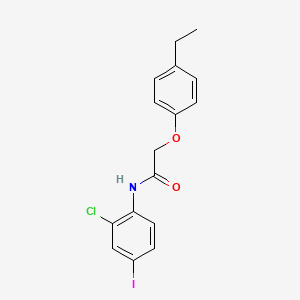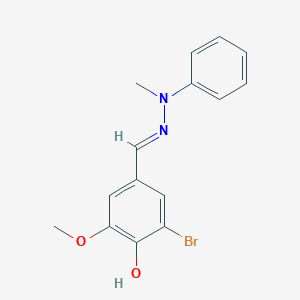![molecular formula C23H14BrClN2S2 B6004992 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B6004992.png)
2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a member of the nicotinonitrile family, which has been extensively studied for its biological and pharmacological properties. In
Wirkmechanismus
The mechanism of action of 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile has anti-inflammatory, anticancer, and antimicrobial effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been found to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile is its potential application in various scientific research fields, including anti-inflammatory, anticancer, and antimicrobial research. However, one limitation is the relatively low yield of the synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential application in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to optimize the synthesis method and improve the yield of the compound.
Synthesemethoden
The synthesis of 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile involves the reaction of 2-chloronicotinic acid with 3-bromobenzyl mercaptan, followed by the reaction with 4-chloro-2-nitroaniline and 2-thiophenecarboxaldehyde. The final product is obtained by reduction with tin (II) chloride and hydrochloric acid. The yield of the product is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile has shown potential application in various scientific research fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4-(4-chlorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrClN2S2/c24-17-4-1-3-15(11-17)14-29-23-20(13-26)19(16-6-8-18(25)9-7-16)12-21(27-23)22-5-2-10-28-22/h1-12H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGREATWQGPMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)sulfanyl]-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B6004928.png)
![N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004929.png)
![8-[(pentylamino)carbonyl]-1-naphthoic acid](/img/structure/B6004936.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6004983.png)
![ethyl N-({[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)-beta-alaninate](/img/structure/B6004996.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)


![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)